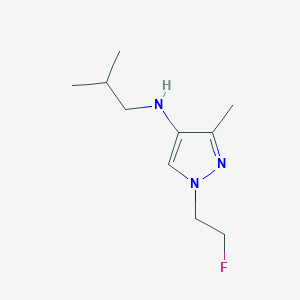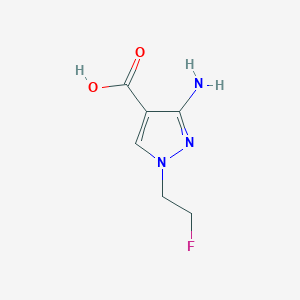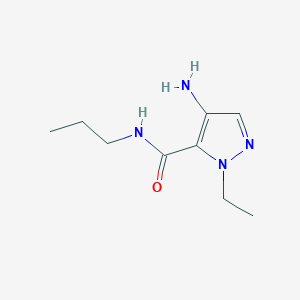![molecular formula C12H15N3O B11739046 3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11739046.png)
3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a cyclopropyl group, a furan-2-ylmethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with furan-2-carbaldehyde under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize side products.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the amine product.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imine intermediate will produce the amine product.
Aplicaciones Científicas De Investigación
3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-cyclopropyl-3-furan-2-yl-propenone: This compound shares the cyclopropyl and furan moieties but differs in the presence of a propenone group instead of a pyrazole ring.
Ethyl 3-(furan-2-yl)propionate: Similar in containing a furan ring, but with an ethyl ester group instead of a pyrazole ring.
Uniqueness
3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its pyrazole ring, in particular, is a versatile scaffold in medicinal chemistry, offering opportunities for further functionalization and optimization.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
5-cyclopropyl-N-(furan-2-ylmethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-12(7-11(14-15)9-4-5-9)13-8-10-3-2-6-16-10/h2-3,6-7,9,13H,4-5,8H2,1H3 |
Clave InChI |
QBGAETIUCPWQEX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738977.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738993.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739005.png)

![N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739019.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739040.png)
![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
![3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11739044.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739048.png)
![1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739056.png)

